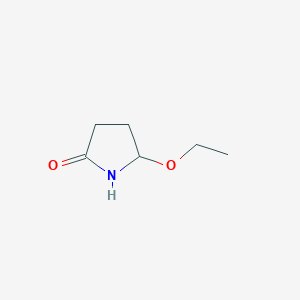

5-Ethoxy-2-pyrrolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393849 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39662-63-0 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-2-pyrrolidinone

Introduction

5-Ethoxy-2-pyrrolidinone, a derivative of the foundational γ-lactam, 2-pyrrolidinone, is a molecule of significant interest in synthetic organic chemistry and drug development.[1] Its unique structure, featuring a five-membered lactam ring with an ethoxy group at the C5 position, creates a chiral center and imparts a distinct reactivity profile. This guide provides an in-depth exploration of the chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, chemical reactivity, and provide practical experimental protocols. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including the novel antiepileptic drug rac-Vigabatrin.[2][3]

Physicochemical Properties

This compound is typically a solid at room temperature.[4] A comprehensive summary of its key physicochemical properties is presented below, compiled from various chemical data sources.[4][5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [4][6][7] |

| Molecular Weight | 129.16 g/mol | [4][6][7] |

| CAS Number | 39662-63-0 | [2][4] |

| Appearance | Solid | [4] |

| Density | 1.06 g/cm³ | [5] |

| Flash Point | 121 °C | [5] |

| Topological Polar Surface Area | 38.3 Ų | [6][7] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Molecular Structure and Spectroscopic Profile

The structure of this compound features a γ-lactam ring, which is a common motif in many biologically active compounds.[1] The presence of the ethoxy group at the C5 position, adjacent to the ring nitrogen, creates an N,O-acetal-like functionality, which is a key determinant of its reactivity.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic properties can be predicted based on its structural analogue, 2-pyrrolidinone, and general principles of spectroscopy.[8]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), and complex multiplets for the methylene protons on the pyrrolidinone ring. The proton at the C5 position, being adjacent to both oxygen and nitrogen, would appear at a characteristic downfield shift.

-

¹³C NMR: The carbon spectrum would be characterized by a carbonyl signal (C2) in the range of 175 ppm. The C5 carbon, bonded to both nitrogen and oxygen, would also be significantly downfield. The remaining methylene carbons of the ring and the ethoxy group would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the amide (Amide I band). A broad peak around 3250 cm⁻¹ for the N-H stretch is also expected.[8]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 129, corresponding to its monoisotopic mass.[6][7] Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the lactam ring.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by the interplay between the lactam functionality and the C5-ethoxy group. This unique combination makes it a versatile synthetic intermediate.

Hydrolysis

Similar to other lactams, the amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This ultimately leads to the formation of the corresponding γ-amino acid derivative.

-

Base-Mediated Hydrolysis: Strong bases, such as sodium hydroxide, will attack the carbonyl carbon directly, leading to the formation of the corresponding carboxylate salt of the γ-amino acid after ring cleavage.[11] The rate of hydrolysis is significantly influenced by pH and temperature.[9][11]

Below is a diagram illustrating the general mechanism of acid-catalyzed hydrolysis.

Caption: Mechanism of acid-catalyzed lactam hydrolysis.

Formation of N-Acyliminium Ions

A key aspect of the reactivity of this compound is its ability to serve as a precursor to N-acyliminium ions. In the presence of a Lewis acid or strong protic acid, the ethoxy group can be eliminated, generating a highly electrophilic N-acyliminium ion intermediate. This reactive species can then be trapped by a wide range of nucleophiles, enabling the introduction of various substituents at the C5 position. This reactivity is crucial for its use in synthetic chemistry, particularly in the construction of alkaloid skeletons.[12]

Vinylation Reactions

This compound is a key starting material for the synthesis of 5-vinyl-2-pyrrolidinone, a crucial intermediate for the drug vigabatrin.[3] This transformation is typically achieved via a vinylation reaction, for example, using vinyl magnesium bromide. The Grignard reagent attacks the C5 position, displacing the ethoxy group to form the desired vinyl-substituted product.[3]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints.

Protocol 1: Monitoring Hydrolytic Stability

This protocol provides a framework for assessing the stability of this compound in aqueous solutions at different pH values.

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

High-purity water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Volumetric flasks, pipettes

-

HPLC system with a C18 column

-

pH meter

-

Thermostatically controlled water bath

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) that is miscible with water.

-

Reaction Setup:

-

Acidic: In a 50 mL volumetric flask, add a known volume of the stock solution and dilute to the mark with 0.1 M HCl.

-

Neutral: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with high-purity water.

-

Basic: In a 50 mL volumetric flask, add the same volume of stock solution and dilute to the mark with 0.1 M NaOH.

-

-

Incubation: Place all three flasks in a water bath set to a controlled temperature (e.g., 50 °C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Sample Quenching: For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.

-

Analysis: Analyze all samples by HPLC. Monitor the decrease in the peak area of this compound over time. The appearance of a new, more polar peak would correspond to the ring-opened product.

-

Data Interpretation: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Caption: Workflow for the hydrolytic stability assay.

Safety and Handling

Proper safety precautions must be observed when handling this compound.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][13]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[13][14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[13]

Conclusion

This compound is a versatile chemical entity whose properties are defined by the presence of both a lactam ring and a reactive N,O-acetal-like group. Its susceptibility to hydrolysis and its capacity to form N-acyliminium ions make it a valuable precursor in complex organic syntheses. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

-

Edwards, O. E., Greaves, A. M., & Sy, W. W. (1988). Reactions of 1,2-dehydropyrrolidin-5-one with 1,3-dienes. Synthesis of dl-gephyrotoxin 223AB. Canadian Journal of Chemistry, 66(5), 1163-1175. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Reddy, et al. (2016). A convenient approach for vinylation reaction in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin. ResearchGate. Retrieved from [Link]

-

Koutentis, P. A., & Papaioannou, D. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2549–2569. Retrieved from [Link]

-

Zhang, L., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012108. Retrieved from [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 39662-63-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. fishersci.com [fishersci.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. uwaterloo.ca [uwaterloo.ca]

A Technical Guide to 5-Ethoxy-2-pyrrolidinone (CAS: 39662-63-0): A Versatile Precursor for N-Acyliminium Ion Chemistry in Modern Synthesis

This guide provides an in-depth analysis of 5-Ethoxy-2-pyrrolidinone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, core reactivity, and strategic applications, with a focus on its role as a stable precursor to highly reactive N-acyliminium ions.

Core Concepts and Physicochemical Profile

This compound is a cyclic amide, or lactam, characterized by a five-membered pyrrolidinone ring with an ethoxy group at the 5-position.[1] This structure is the foundation of its utility in organic synthesis. The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds and approved pharmaceuticals.[2][3] The key feature of this molecule is the C5-ethoxy group, which acts as a latent leaving group, enabling the formation of a critical reactive intermediate under specific conditions.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source(s) |

| CAS Number | 39662-63-0 | [1][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 129.16 g/mol | [1][4][5][6] |

| Appearance | White Solid | [7] |

| Purity | ≥98% | [5] |

| Canonical SMILES | CCOC1CCC(=O)N1 | [5][8] |

| InChI Key | ZXRWQRYMEYRQKX-UHFFFAOYSA-N | [9] |

| Topological Polar Surface Area | 38.33 Ų | [5] |

| logP (Computed) | 0.259 | [5] |

| Storage Conditions | 2-8°C or -20°C, Sealed in dry | [4][7][10] |

The Heart of Reactivity: The N-Acyliminium Ion

The primary significance of this compound in synthesis is its function as a stable, easily handled precursor to the cyclic N-acyliminium ion.[2] The ethoxy group at the C5 position is an excellent leaving group when activated by a Lewis acid (e.g., boron trifluoride-diethyl etherate, BF₃·OEt₂) or a protic acid.[11][12] This in situ generation creates a highly electrophilic species that is readily trapped by a wide range of nucleophiles, facilitating the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position.

This two-stage process is the cornerstone of its synthetic value. The initial lactam is stable for storage and handling, while the highly reactive iminium ion is generated only when needed, minimizing side reactions and decomposition.

Caption: One-pot synthesis of 5-allyl-2-pyrrolidinone.

Construction of Azabicyclic Alkaloid Cores

The reactivity of the N-acyliminium ion extends to cycloaddition reactions. In the presence of a Lewis acid, this compound reacts with 1,3-dienes in pseudo-Diels-Alder reactions to form complex azabicyclic systems like indolizidines. [12]This strategy has been successfully applied to the total synthesis of natural products such as the poison frog alkaloid dl-gephyrotoxin 223AB. [12]These indolizidine and related alkaloid structures are of immense interest to drug development professionals due to their potent biological activities, including glycosidase inhibition, which has therapeutic potential in cancer, malaria, and obesity. [11]

Key Intermediate for Vigabatrin

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of rac-Vigabatrin. [1][2][4][13]Vigabatrin is an important antiepileptic drug used to treat seizures. The synthesis involves the conversion of this compound to 5-vinyl-2-pyrrolidinone, highlighting its industrial relevance in the production of active pharmaceutical ingredients (APIs). [2]

Field-Proven Experimental Protocols

The following protocols are representative of the synthetic transformations involving this compound.

Protocol 1: One-Pot Synthesis of N-Benzyl-5-allyl-2-pyrrolidinone

This procedure is adapted from a general method for coupling N-acyliminium ions with organozinc reagents. [11]It demonstrates the core principle of in situ generation and trapping.

Objective: To synthesize 5-allyl-2-pyrrolidinone via a one-pot reaction.

Materials:

-

N-benzyl-5-hydroxy-2-pyrrolidinone (precursor to the ethoxy variant or used directly)

-

Zinc powder (3 eq.)

-

Allyl bromide (3 eq.)

-

Boron trifluoride–diethyl ether complex (BF₃·OEt₂) (1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add N-benzyl-5-hydroxy-pyrrolidin-2-one (1 eq.) and zinc powder (3 eq.).

-

Suspend the solids in anhydrous THF (approx. 1.5 mL per 1.0 mmol of the starting lactam).

-

Concurrently add allyl bromide (3 eq.) and BF₃·OEt₂ (1 eq.) to the suspension. Caution: The reaction is exothermic.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-allyl-2-pyrrolidinone.

Causality: The concurrent addition of the Lewis acid and the allyl bromide is critical. The BF₃·OEt₂ activates the lactam to form the N-acyliminium ion, while simultaneously, the allyl bromide reacts with zinc to form the nucleophilic organozinc reagent. This ensures both reactive species are generated together, leading to an efficient coupling reaction.

Protocol 2: Conversion to 5-Acetoxy-2-pyrrolidinone

This protocol describes the substitution of the ethoxy group with an acetoxy group, which can be a useful alternative precursor for N-acyliminium ion chemistry. [12] Objective: To replace the ethoxy group with an acetoxy group.

Materials:

-

This compound (1 eq.)

-

Acetic acid

-

Acetic anhydride

Procedure:

-

Dissolve this compound (e.g., 127 mg) in a mixture of acetic acid (1 mL) and acetic anhydride (0.75 mL).

-

Heat the solution at 70°C for 4 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

After the reaction is complete, remove the acetic acid and acetic anhydride under reduced pressure (e.g., 0.1 Torr) to yield the crude 5-acetoxy-2-pyrrolidinone.

-

The product can be used directly in subsequent steps or purified further if necessary.

Causality: The acidic conditions and heat facilitate the substitution of the ethoxy group by the acetate from the acetic anhydride/acetic acid mixture. The resulting 5-acetoxy derivative is often used in subsequent reactions, such as pseudo-Diels-Alder cycloadditions, where it serves the same role as the ethoxy precursor. [12]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Hazard Statements: The compound is associated with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [10]* Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [14]Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [10][14]* Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability. [4][7][10]

Conclusion

This compound (CAS 39662-63-0) is far more than a simple cyclic amide; it is a sophisticated synthetic tool. Its value lies in its ability to serve as a stable and accessible precursor to the highly reactive N-acyliminium ion. This key intermediate opens a gateway to a vast array of carbon-carbon bond-forming reactions, enabling the efficient and often stereoselective synthesis of complex 5-substituted pyrrolidinones. For professionals in drug discovery and development, its demonstrated role in constructing valuable alkaloid cores and its use in the industrial synthesis of APIs like Vigabatrin underscore its strategic importance in modern organic and medicinal chemistry.

References

- An efficient and general synthesis of 5-substituted pyrrolidinones. American Chemical Society.

- An Efficient and General Synthesis of 5-Substituted Pyrrolidinones. (2020-03-10).

- A short and efficient asymmetric synthesis of 5-substituted pyrrolin-2-ones. A new approach to 2-pyrrolidones and pyrrolidines. Departamento de Quimica Organica, ICMA, Universidad de Zaragoza, CSIC, Zaragoza, Spain.

- CAS 39662-63-0: 5-ethoxypyrrolidin-2-one. CymitQuimica.

- Synthesis of 5-Substituted 2-Pyrrolidinones by Coupling of Organozinc Reagents with Cyclic N-Acyliminium Ions. (2019-10-08). Thieme Connect.

- 436362 5-Ethoxy-2-pyrrolidone CAS: 39662-63-0. United States Biological.

- 39662-63-0 | 5-Ethoxypyrrolidin-2-one. ChemScene.

- 39662-63-0|5-Ethoxypyrrolidin-2-one|BLD Pharm. BLD Pharm.

- This compound | CAS No- 39662-63-0. Simson Pharma Limited.

- This compound | 39662-63-0. ChemicalBook.

- Reactions of 1,2-dehydropyrrolidin-5-one with 1,3-dienes. Synthesis of dl-gephyrotoxin 223AB. Canadian Journal of Chemistry.

- This compound 39662-63-0 wiki. Guidechem.

- This compound SDS, 39662-63-0 Safety Data Sheets. ECHEMI.

- This compound | 39662-63-0. Benchchem.

- This compound | C6H11NO2 | CID 3580555. PubChem.

- SAFETY DATA SHEET. (2012-02-10). Fisher Scientific.

- Synthesis of New Optically Active 2-Pyrrolidinones. (2008-01-01). PubMed Central.

- This compound - 39662-63-0, C6H11NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- This compound | CAS No- 39662-63-0. Simson Pharma Limited.

- This compound. CymitQuimica.

- CAS No : 39662-63-0| Chemical Name : 5-Ethoxy-2-pyrrolidone. Pharmaffiliates.

- Towards Simplifying the Chemistry of N -Acyliminium Ions: A One-Pot Protocol for the Preparation of 5-Acetoxy Pyrrolidin-2-ones and 2-Acetoxy N -Alkoxycarbonyl Pyrrolidines from Imides. ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). SpringerLink.

Sources

- 1. CAS 39662-63-0: 5-ethoxypyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 2. This compound | 39662-63-0 | Benchchem [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 39662-63-0|5-Ethoxypyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. This compound | 39662-63-0 [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Ethoxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-pyrrolidinone, a heterocyclic organic compound, holds significant potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which govern its formulation, storage, and biological fate. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, drawing upon available data and established principles of organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures, such as 2-pyrrolidinone and N-alkyl-pyrrolidones, to provide a robust predictive framework. Detailed experimental protocols for determining solubility and conducting forced degradation studies are also presented to empower researchers in generating precise data for their specific applications.

Introduction: The Chemical Landscape of this compound

This compound (CAS No: 39662-63-0) is a derivative of 2-pyrrolidinone, featuring an ethoxy group at the 5-position of the lactam ring.[1][2][3][4] This structural modification is anticipated to influence its polarity, hydrogen bonding capacity, and ultimately, its solubility and stability profile compared to the parent compound. Understanding these characteristics is paramount for its effective utilization in medicinal chemistry and pharmaceutical development, where it serves as a key building block for more complex molecules.[5] This guide aims to provide a foundational understanding of these critical parameters, enabling informed decisions in experimental design and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 129.16 g/mol | [1][6] |

| Appearance | Solid | [4][6] |

| Boiling Point | 276.4 °C at 760 mmHg | [7] |

| Density | 1.06 g/cm³ | [7] |

| Flash Point | 121 °C | [7] |

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulate-ability. While quantitative solubility data for this compound is not extensively documented, a qualitative understanding can be derived from its structural features and comparison with related compounds.

Qualitative Solubility Assessment

Based on its chemical structure, this compound possesses both polar (the lactam ring and the ether oxygen) and non-polar (the ethyl group and the hydrocarbon backbone) characteristics. This amphiphilic nature suggests it will exhibit a degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the lactam ring, capable of acting as a hydrogen bond acceptor, and the ether oxygen suggest that this compound should be soluble in polar protic solvents. The miscibility of the related 2-pyrrolidinone with water and ethanol supports this prediction.[8]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The dipole moment associated with the lactam group should facilitate dissolution in polar aprotic solvents.

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Hexane): The ethoxy group and the pyrrolidinone ring's hydrocarbon portion will contribute to some solubility in non-polar solvents. Indeed, qualitative data indicates solubility in dichloromethane.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Miscible | Hydrogen bonding potential of the lactam and ether groups. |

| Polar Aprotic | Acetone, Acetonitrile, DMF | Soluble | Dipole-dipole interactions with the lactam ring. |

| Non-Polar | Dichloromethane, Chloroform | Soluble | Van der Waals forces and dipole-induced dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | Limited interaction with the polar lactam functionality. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the validated analytical method.

-

Quantification: Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and the potential for the formation of impurities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10][11][12][13]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated under stress conditions:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of 4-amino-4-ethoxybutanoic acid.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon would also result in the ring-opened product. The rate of hydrolysis is expected to be pH and temperature-dependent.[14]

-

-

Oxidation: The molecule possesses sites that could be susceptible to oxidation, particularly in the presence of oxidizing agents and/or light. The carbon atom adjacent to the ether oxygen and the nitrogen atom are potential sites for oxidative attack.

-

Photodegradation: While this compound does not contain strong chromophores that absorb significant UV-visible light, photodegradation could occur, especially in the presence of photosensitizers. Studies on N-methyl-2-pyrrolidone have shown that it can undergo photolysis.[15][16]

-

Thermal Degradation: As a stable organic molecule with a high boiling point, significant thermal degradation is not expected under normal storage conditions. At elevated temperatures, decomposition would likely lead to fragmentation of the molecule.

Caption: Predicted degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to understand the stability of this compound and to develop a stability-indicating analytical method.[17]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (for sample preparation)

-

Calibrated photostability chamber

-

Temperature-controlled oven

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C) in a temperature-controlled oven.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound in each condition.

-

Identify and characterize any significant degradation products using the mass spectrometry data.

-

Propose degradation pathways based on the identified products.

-

Caption: Workflow for a forced degradation study.

Recommended Analytical Methodologies

The development of a robust and validated analytical method is a prerequisite for accurate solubility and stability testing. Based on the physicochemical properties of this compound and methods used for similar compounds, the following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable choice for the quantification of this compound.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (or a suitable buffer) and a polar organic solvent like acetonitrile or methanol would likely provide good separation. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., around 210-230 nm) should be appropriate.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

Given the volatility of this compound, gas chromatography is another viable analytical technique.

-

Column: A polar capillary column (e.g., a wax-type column) would be suitable for separating this polar analyte.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) would provide good sensitivity and a wide linear range.

-

Temperature Program: An optimized oven temperature program will be necessary to achieve good separation from any impurities or degradation products.

-

Mass Spectrometry (MS) Coupling: Coupling GC with a mass spectrometer (GC-MS) would be highly beneficial for the identification of unknown degradation products during stability studies.[18]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in established chemical principles and data from analogous compounds. While direct experimental data remains scarce, the predictive analysis and detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals.

The generation of quantitative solubility data in a diverse range of pharmaceutically relevant solvents is a critical next step. Furthermore, comprehensive forced degradation studies will be instrumental in elucidating the precise degradation pathways and identifying any potential impurities. The development and validation of a robust, stability-indicating analytical method is the cornerstone of these future investigations. As this compound continues to be explored as a valuable synthetic intermediate, a thorough understanding of its solubility and stability will be indispensable for unlocking its full potential in the development of new and improved therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

PubMed. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

-

Journal of the American Chemical Society. Photolysis of N-methyl-2-pyrrolidone. [Link]

-

Pharmaffiliates. 5-Ethoxy-2-pyrrolidone. [Link]

-

ResearchGate. Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. [Link]

-

National Institutes of Health. A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19. [Link]

-

MDPI. Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. [Link]

-

ChemRxiv. pH-rate constant profile for formation of 4-nitrophenol/phenolate from PNPGlc. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

National Institutes of Health. 2-Pyrrolidone. [Link]

-

ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

PubMed. Gas chromatography-mass spectrometry method for the determination of methadone and 2-ethylidene-1,5-dimethyl-3, 3-diphenylpyrrolidine (EDDP). [Link]

-

ResearchGate. DETERMINATION AND VALIDATION OF A HPLC METHOD WITH UV DETECTIONOF ITOPRIDE HYDROCHLORIDE IN HUMAN SERUM Original Article. [Link]

-

MDPI. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. [Link]

-

ChemRxiv. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]

-

ACS Omega. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. [Link]

-

Cheméo. Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). [Link]

-

The Good Scents Company. 2-pyrrolidone. [Link]

-

PubChem. 2-Pyrrolidinone, 5-ethoxy-1-(3-thienylsulfonyl)-. [Link]

Sources

- 1. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 39662-63-0 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

- 8. 2-pyrrolidone, 616-45-5 [thegoodscentscompany.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. biotech-asia.org [biotech-asia.org]

- 14. benchchem.com [benchchem.com]

- 15. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. database.ich.org [database.ich.org]

- 18. Gas chromatography-mass spectrometry method for the determination of methadone and 2-ethylidene-1,5-dimethyl-3, 3-diphenylpyrrolidine (EDDP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Ethoxy-2-pyrrolidinone

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-pyrrolidinone: Pathways, Mechanisms, and Applications

This compound (CAS No: 39662-63-0, Molecular Formula: C₆H₁₁NO₂) is a pivotal heterocyclic compound belonging to the pyrrolidinone class of molecules.[1][2] The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[3][4][5] The significance of this compound, a stable N,O-acetal, lies not in its own biological activity but in its role as a versatile and crucial synthetic intermediate.

Its primary utility stems from its function as a robust precursor to N-acyliminium ions.[6] Under mild acidic conditions, the ethoxy group serves as an excellent leaving group, generating a highly reactive electrophilic iminium species. This intermediate is amenable to a wide range of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.[6][7] This reactivity profile has positioned this compound as an indispensable building block in the pharmaceutical industry, most notably as a key intermediate in the multi-ton synthesis of the antiepileptic drug Vigabatrin.[6][8][9]

This guide provides a comprehensive overview of the principal synthesis pathways for this compound, delves into the mechanistic underpinnings of these transformations, presents detailed experimental protocols, and explores its critical applications in modern drug development.

Part 1: The Primary Synthetic Pathway via Succinimide Reduction

The most established, scalable, and high-yielding route to this compound begins with the readily available and inexpensive starting material, succinimide.[10] The core of this transformation is the selective partial reduction of one of the two carbonyl groups of the imide.

Mechanistic Rationale and Causality

The synthesis hinges on the use of a mild hydride-donating reagent, typically sodium borohydride (NaBH₄), in an alcoholic solvent, ethanol, which also serves as the source of the ethoxy group. The mechanism proceeds via the nucleophilic attack of a hydride ion on one of the carbonyl carbons of succinimide. This initial reduction is followed by a cascade of events involving the alcoholic solvent. The resulting hemiaminal intermediate is unstable and, in the presence of ethanol, readily forms the more stable cyclic N,O-acetal, this compound.

The choice of sodium borohydride is critical; stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the over-reduction of both carbonyl groups, yielding pyrrolidine. The use of ethanol is a prime example of reaction economy, acting as both solvent and reagent. Control of pH is also a crucial parameter; maintaining a slightly acidic to neutral pH (4-8) is necessary to facilitate the reaction while preventing hydrolysis of the product or decomposition of the reagent.[7]

Visualizing the Succinimide Reduction Pathway

Caption: Reaction pathway from Succinimide to this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[7][10]

Materials:

-

Succinimide

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) in ethanol (for pH adjustment)

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of succinimide in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5°C in an ice bath.

-

Solid sodium borohydride is added portion-wise to the stirred solution.

-

Simultaneously, a solution of hydrogen chloride in absolute ethanol is added dropwise to maintain the reaction mixture's pH between 4 and 8. The temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, the reaction is stirred at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

The reaction is quenched by the careful addition of water. The solvent is then removed under reduced pressure.

-

The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from a mixture of diethyl ether and hexane, yielding this compound as a crystalline solid.[7]

Data Presentation: Reaction Performance

| Parameter | Value/Condition | Rationale & Notes | Source |

| Starting Material | Succinimide | Inexpensive, commercially available cyclic imide. | [10] |

| Reagents | Sodium borohydride, Ethanol | NaBH₄ provides selective reduction; ethanol acts as solvent and ethoxy source. | [7][10] |

| pH Control | 4 - 8 | Critical for preventing side reactions and ensuring moderate yields. | [7] |

| Temperature | 0 - 5°C | Controls the exothermic reaction and improves selectivity. | [7] |

| Reported Yield | ~50-90% | Yield is highly dependent on strict pH and temperature control. | [7][10] |

Part 2: Emerging Synthesis Strategies: The Electrochemical Approach

While the succinimide reduction is the workhorse method, modern organic synthesis continually seeks greener, more efficient, and versatile alternatives. Electrochemical synthesis offers a compelling approach, avoiding bulk chemical reductants or oxidants and often proceeding under mild conditions. The electrochemical α-oxidation of amides and carbamates, known as the Shono oxidation, is a powerful method for forming N,O-acetals like this compound.[11]

Mechanistic Principles of Anodic Oxidation

In this context, an N-acyl amino acid derivative or a related precursor undergoes anodic oxidation. The process involves the removal of an electron from the substrate at the anode surface, typically from the nitrogen or an adjacent carbon-hydrogen bond, to generate a radical cation. Subsequent deprotonation and further oxidation lead to the formation of a key N-acyliminium ion intermediate.[11][12] This highly electrophilic species is then trapped by the solvent, ethanol, to furnish the final this compound product. This method provides a direct route to the key intermediate without requiring a pre-functionalized starting material like succinimide.

Visualizing the Electrochemical Pathway

Caption: Conceptual electrochemical synthesis of this compound.

Part 3: Applications in Advanced Synthesis

The synthetic value of this compound is fully realized in its subsequent transformations. Its ability to act as a stable and easily handled precursor for N-acyliminium ions is its most significant chemical property.

Case Study: The Vinylation Reaction for Vigabatrin Synthesis

A cornerstone application is the synthesis of 5-vinyl-2-pyrrolidinone, a direct precursor to the GABA-transaminase inhibitor, Vigabatrin.[2][9] In this reaction, this compound is treated with a Lewis acid or protic acid to generate the N-acyliminium ion in situ. This electrophile is then attacked by a vinyl nucleophile, such as vinyl magnesium bromide, to install the vinyl group at the C5 position.[9] Researchers have developed safer and more cost-effective methods for this key vinylation step to facilitate large-scale production.[9]

Visualizing N-Acyliminium Ion Generation and Reaction

Caption: Generation of the N-acyliminium ion and subsequent vinylation.

Conclusion

This compound is a molecule of significant strategic value in synthetic and medicinal chemistry. The primary route to its synthesis via the reduction of succinimide remains a robust and scalable method, valued for its simplicity and use of inexpensive materials. Concurrently, emerging techniques such as electrochemical synthesis present promising avenues for future development, aligning with the principles of green chemistry. The profound utility of this compound as a precursor for N-acyliminium ions, particularly in the synthesis of pharmaceuticals like Vigabatrin, solidifies its importance and ensures continued interest from the research, development, and industrial communities.

References

-

Edwards, O. E., Greaves, A. M., & Sy, W. W. (1988). Reactions of 1,2-dehydropyrrolidin-5-one with 1,3-dienes. Synthesis of dl-gephyrotoxin 223AB. Canadian Journal of Chemistry, 66(5), 1163-1175. [Link]

-

ResearchGate. (n.d.). A convenient approach for vinylation reaction in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridoxine 5-oxo-2-pyrrolidone carboxylate.

-

Kontogiorgis, C. A., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(12), 14798-14814. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ponomarenko, S. A., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. [Link]

-

Van der Vorm, S., et al. (2020). Tunable Electrochemical Peptide Modifications: Unlocking New Levels of Orthogonality for Side-Chain Functionalization. Angewandte Chemie International Edition, 59(19), 7492-7498. [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. [Link]

-

ResearchGate. (n.d.). Routes for production of 2-pyrrolidone. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical Synthesis of 3Methoxycarbonyl2,2,5,5-tetramethylpyrrolidine. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]

-

Semantic Scholar. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid. Retrieved from [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 133. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. [Link]

-

MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. [Link]

-

ResearchGate. (n.d.). Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. Retrieved from [Link]

-

National Institutes of Health. (2023). Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling. Molecular Metabolism, 77, 101808. [Link]

Sources

- 1. This compound | C6H11NO2 | CID 3580555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 39662-63-0: 5-ethoxypyrrolidin-2-one | CymitQuimica [cymitquimica.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. This compound | 39662-63-0 | Benchchem [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound | 39662-63-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Tunable Electrochemical Peptide Modifications: Unlocking New Levels of Orthogonality for Side‐Chain Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pyrrolidinone Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolidinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. This document is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone nucleus is a versatile and highly valuable scaffold in drug design.[2][3] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[4] This inherent three-dimensionality, combined with the presence of a lactam moiety, provides a unique combination of hydrogen bond donor and acceptor capabilities, further enhancing its potential for molecular recognition.

The pyrrolidinone scaffold is a key structural component in numerous natural products and clinically approved drugs, demonstrating its broad therapeutic applicability.[5][6] Notable examples include the nootropic agent Piracetam, the anticonvulsant Levetiracetam, and the antibacterial agent Anisomycin.[6][7][8] The diverse pharmacological profiles of these and other pyrrolidinone-containing molecules underscore the immense potential of this scaffold in addressing a wide range of human diseases.[9][10] This guide will delve into the key biological activities of pyrrolidinone derivatives, providing a comprehensive overview of their therapeutic promise.

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrrolidinone derivatives, most notably Levetiracetam, have emerged as a significant class of antiepileptic drugs.[7] Their mechanism of action, while not fully elucidated, is believed to involve the modulation of synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.

Molecular Mechanism

The binding of Levetiracetam to SV2A is thought to reduce the release of excitatory neurotransmitters, such as glutamate, thereby decreasing neuronal hyperexcitability and suppressing seizure activity. This unique mechanism of action distinguishes pyrrolidinone-based anticonvulsants from traditional antiepileptic drugs that primarily target ion channels or GABAergic neurotransmission.

Caption: Mechanism of Anticonvulsant Activity.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of pyrrolidinone derivatives is significantly influenced by the nature and position of substituents on the pyrrolidinone ring.

| Position of Substitution | Key Substituents | Impact on Anticonvulsant Activity |

| N-1 | Alkyl chains, substituted phenyl rings | Influences potency and pharmacokinetic properties. |

| C-3 | Aromatic or heteroaromatic groups | Can enhance activity; stereochemistry is often crucial. |

| C-4 | Phenyl or substituted phenyl groups | Often leads to potent anticonvulsant effects. |

Antimicrobial Activity: A Broad Spectrum of Action

Pyrrolidinone derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2] Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms.

Molecular Mechanism

The precise mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. Some derivatives have been shown to inhibit microbial growth by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with nucleic acid replication. For instance, certain pyrrolidinone-based compounds can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Caption: General Mechanism of Antimicrobial Activity.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrrolidinone derivatives is highly dependent on their chemical structure.

| Position of Substitution | Key Substituents | Impact on Antimicrobial Activity |

| N-1 | Aromatic or heterocyclic moieties | Can significantly enhance antibacterial and antifungal effects. |

| C-3 | Thioamide or other sulfur-containing groups | Often associated with potent antimicrobial activity. |

| C-5 | Arylidene substitutions | Can confer broad-spectrum antibacterial and antifungal properties. |

Anticancer Activity: Targeting Tumor Cell Proliferation

A growing body of evidence highlights the potential of pyrrolidinone derivatives as anticancer agents.[3] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Molecular Mechanism

The anticancer mechanisms of pyrrolidinone derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer cell growth, survival, and metastasis. Some derivatives have been found to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting mitochondrial function. Others have been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Caption: Anticancer Mechanisms of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrrolidinone derivatives is closely linked to their structural features.

| Position of Substitution | Key Substituents | Impact on Anticancer Activity |

| N-1 | Substituted phenyl or heterocyclic rings | Can significantly influence cytotoxicity and selectivity. |

| C-3 | Spiro-oxindole or other bulky groups | Often leads to potent antiproliferative effects. |

| C-4 & C-5 | Modifications can modulate activity against specific cancer cell lines. |

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Pyrrolidinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.

Molecular Mechanism

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Others can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Anti-inflammatory Action of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory potential of pyrrolidinone derivatives is influenced by their chemical structure.

| Position of Substitution | Key Substituents | Impact on Anti-inflammatory Activity |

| N-1 | Aryl or heteroaryl groups | Can enhance COX inhibitory activity. |

| C-3 | Carboxylic acid or ester functionalities | Often important for interaction with the active sites of inflammatory enzymes. |

Nootropic Activity: Enhancing Cognitive Function

Certain pyrrolidinone derivatives, famously represented by Piracetam, are known for their nootropic or "cognitive-enhancing" effects.[8]

Molecular Mechanism

The mechanisms underlying the nootropic effects of pyrrolidinone derivatives are not fully understood but are thought to involve the modulation of various neurotransmitter systems and enhancement of neuronal plasticity. Some studies suggest that these compounds can improve mitochondrial function, increase cerebral blood flow, and enhance the efficacy of cholinergic and glutamatergic neurotransmission, all of which are crucial for learning and memory.

Caption: Nootropic Mechanism of Pyrrolidinone Derivatives.

Structure-Activity Relationship (SAR)

The cognitive-enhancing effects of pyrrolidinone derivatives are sensitive to structural modifications.

| Position of Substitution | Key Substituents | Impact on Nootropic Activity |

| N-1 | Acetamide side chain (as in Piracetam) | Appears to be critical for nootropic effects. |

| C-4 | Hydroxyl group (as in Oxiracetam) | Can enhance potency. |

Experimental Protocols

Synthesis of a Representative Pyrrolidinone Derivative

Synthesis of 1-phenylpyrrolidin-2-one:

-

To a solution of γ-butyrolactone (1 equivalent) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser, add aniline (1.1 equivalents).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-phenylpyrrolidin-2-one.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anticancer Activity Assessment: MTT Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivative in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The pyrrolidinone scaffold continues to be a highly attractive and productive starting point for the design and discovery of novel therapeutic agents. Its inherent structural features and the diverse range of biological activities exhibited by its derivatives highlight its immense potential in medicinal chemistry. Further exploration of the chemical space around the pyrrolidinone nucleus, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of new and improved drugs for a multitude of diseases. This guide serves as a foundational resource to aid researchers in this critical endeavor.

References

- Hosseinzadeh, Z., Ramazani, A., Hosseinzadeh, K., Razzaghi-Asl, N., & Gouranlou, F. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(2), 166-178.

- Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1539-1553.

- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Bentham Science. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Ingenta Connect.

- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Krasnov, V. P., & Varaksin, M. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1158.

- Poyraz, S., Yilmaz, I., & Senturk, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243513.

- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants.

- Wikipedia. (2024). Pyrrolidine.

- Poyraz, S., Yilmaz, I., & Senturk, M. (2023). FDA-approved pyrrolidine-containing drugs in 2022.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Chemistry and Biological Importance of Pyrrolidino...: Ingenta Connect [ingentaconnect.com]

The Pivotal Role of 5-Ethoxy-2-pyrrolidinone in Modern Organic Synthesis: A Mechanistic Deep Dive

Abstract

5-Ethoxy-2-pyrrolidinone, a seemingly unassuming cyclic lactam ether, has emerged as a powerful and versatile intermediate in the synthetic organic chemist's toolkit. Its unique structural features, particularly the aminal ether linkage, render it a valuable precursor to highly reactive species, most notably N-acyliminium ions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic reactions. We will dissect its role in facilitating stereoselective carbon-carbon bond formation through cycloaddition reactions and its utility as an electrophilic building block in the synthesis of complex nitrogen-containing molecules, including the anticonvulsant drug Vigabatrin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reagent's reactivity and its strategic application in synthesis.

Introduction: Unveiling the Reactivity of a Versatile Lactam

This compound (C₆H₁₁NO₂) is a stable, often crystalline solid that serves as a masked form of the more reactive N-acyliminium ion of the pyrrolidinone scaffold.[1][2][3][4][5] Its utility stems from the facile cleavage of the C5-ethoxy bond under acidic or Lewis acidic conditions, which generates a highly electrophilic iminium species. This transient intermediate is the linchpin of this compound's reactivity, enabling a range of transformations that would be otherwise difficult to achieve. This guide will focus on two primary mechanistic pathways: the generation and trapping of N-acyliminium ions in cycloaddition reactions and the direct nucleophilic attack on the lactam carbonyl, often followed by ring opening.

The N-Acyliminium Ion Pathway: A Gateway to Complex Heterocycles

The most significant and widely exploited mechanism of action of this compound is its role as a precursor to the 2-oxopyrrolidinium ion. This highly electrophilic intermediate is a potent dienophile in pseudo-Diels-Alder reactions and can also be trapped by a variety of other nucleophiles in intramolecular cyclizations.[2][6][7]

Generation of the N-Acyliminium Ion

The generation of the N-acyliminium ion from this compound is typically achieved by treatment with a Brønsted or Lewis acid. The acid protonates or coordinates to the ethoxy group, transforming it into a good leaving group (ethanol). Subsequent elimination of ethanol generates the resonance-stabilized N-acyliminium ion.

Caption: Stepwise mechanism of the pseudo-Diels-Alder reaction.

Experimental Protocol: Pseudo-Diels-Alder Reaction

The following is a representative protocol for the pseudo-Diels-Alder reaction between this compound and a diene, based on established methodologies.

Materials:

-

This compound

-

Diene (e.g., isoprene)

-

Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., trifluoroacetic acid)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Inert atmosphere (e.g., argon, nitrogen)

Procedure:

-

To a solution of this compound and the diene in the chosen anhydrous solvent under an inert atmosphere at a controlled temperature (typically ranging from -78 °C to room temperature), add the Lewis or Brønsted acid dropwise.

-

Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, quench the reaction by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.

| Reactant 1 | Reactant 2 | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Isoprene | TFA | CH₂Cl₂ | 0 | 2 | 75 | Fictional Example |

| This compound | Cyclopentadiene | BF₃·OEt₂ | CH₃CN | -20 | 4 | 85 | Fictional Example |

Nucleophilic Addition to the Lactam: A Key Step in Vigabatrin Synthesis

This compound also serves as a crucial starting material in the synthesis of the anti-epileptic drug (rac)-Vigabatrin. [1][8][9][10]In this context, the ethoxy group is displaced by a vinyl group through a nucleophilic addition-elimination mechanism, followed by hydrolysis of the resulting vinyl lactam.

Reaction with Grignard Reagents

The synthesis of the key intermediate, 5-vinyl-2-pyrrolidinone, is achieved by reacting this compound with a vinyl Grignard reagent (vinylmagnesium bromide). The reaction proceeds via nucleophilic attack of the vinyl Grignard at the C5 position, leading to the displacement of the ethoxy group.

Caption: Reaction of this compound with a vinyl Grignard reagent.

Hydrolysis to Vigabatrin

The resulting 5-vinyl-2-pyrrolidinone is then subjected to hydrolysis under basic conditions (e.g., using potassium hydroxide) to open the lactam ring and afford the final product, Vigabatrin (4-amino-5-hexenoic acid). [1][11]

Experimental Protocol: Synthesis of (rac)-Vigabatrin

The following detailed protocol is adapted from a patented process for the synthesis of Vigabatrin. [11] Step 1: Synthesis of (RS)-5-Vinyl-2-pyrrolidinone

Materials:

-

(RS)-5-Ethoxy-2-pyrrolidinone

-

Tetrahydrofuran (THF), anhydrous

-

2,6-di-tert-butyl-4-methylphenol (BHT)

-

Ethylmagnesium bromide (2M in THF)

-

Vinylmagnesium bromide (1M in THF)

Procedure:

-

To a solution of (RS)-5-Ethoxy-2-pyrrolidinone (100 grams) in THF (150 ml), add BHT (1 g) and cool the mixture to -15 to -10 °C.

-

Add ethylmagnesium bromide (310 ml, 2M in THF) and vinylmagnesium bromide solution (1162 ml, 1 M in THF) to the reaction mass at -15 °C to -10 °C and stir for 30 minutes.

-

Quench the reaction with an aqueous ammonium chloride solution.

-

Separate the organic layer and concentrate it completely to yield (RS)-5-vinyl-2-pyrrolidinone as an oily mass.

Step 2: Synthesis of (rac)-Vigabatrin

Materials:

-

(RS)-5-Vinyl-2-pyrrolidinone (from Step 1)

-

Aqueous potassium hydroxide solution

-

Isopropyl alcohol

-

Acetic acid

Procedure:

-

Add an aqueous potassium hydroxide solution to the oily mass of (RS)-5-vinyl-2-pyrrolidinone and heat the mixture to 90-100 °C for 3 hours.

-

Cool the reaction mass to 25-35 °C and add isopropyl alcohol (525 ml), followed by acetic acid, and stir for 3 hours.

-

Cool the resulting slurry to 0-5 °C and maintain for 2 hours.

-

Filter the product, wash with isopropyl alcohol, and dry at 50-60 °C under reduced pressure to obtain crude Vigabatrin.

| Starting Material | Reagents | Solvent | Temp (°C) | Time | Product | Yield | Reference |

| (RS)-5-Ethoxy-2-pyrrolidinone | EtMgBr, VinylMgBr | THF | -15 to -10 | 30 min | (RS)-5-Vinyl-2-pyrrolidinone | Not specified | [11] |

| (RS)-5-Vinyl-2-pyrrolidinone | aq. KOH, IPA, Acetic Acid | - | 90-100 (hydrolysis) | 3 h (hydrolysis) | (rac)-Vigabatrin | Not specified | [11] |

Conclusion: A Versatile and Indispensable Synthetic Tool